Ethyl 1H-Pyrazole-4-carboxylate hydrochloride
Overview
Description
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of isoxazole derivatives and other complex molecules .
Mechanism of Action
Target of Action
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is primarily used as an intermediate in organic synthesis
Mode of Action
It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Biochemical Pathways
It is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , which may suggest its involvement in the biochemical pathways related to these compounds.
Result of Action
It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , suggesting that its action may result in the formation of these compounds.
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride plays a role in several biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These interactions are crucial for the compound’s role as an intermediate in organic synthesis. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the formation of the desired products.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the proliferation of certain cell types, such as HeLa cells . The modulation of cell signaling pathways by this compound can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, including enzymes and proteins. For instance, the cyclocondensation reaction between an ethylenic ketone and a hydrazine derivative results in the synthesis of pyrazolines, which, after oxidation, provide the pyrazole ring . Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and room temperature conditions
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of understanding the metabolic pathways associated with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-Pyrazole-4-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
Major products formed from these reactions include pyrazole-4-carboxylic acid, pyrazoline derivatives, and various substituted pyrazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is a key intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 1H-Pyrazole-4-carboxylate hydrochloride include:
- Ethyl 1H-Indole-3-carboxylate
- Ethyl 1H-Imidazole-4-carboxylate
- Ethyl 1H-Triazole-4-carboxylate
Uniqueness
This compound is unique due to its versatile reactivity and ability to form a wide range of derivatives. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, its applications in multiple fields, including medicine and industry, highlight its significance compared to other similar compounds .
Properties
IUPAC Name |
ethyl 1H-pyrazole-4-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLKQABODQIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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